molecular formula C10H12N2O4 B11979789 Ethyl 2,6-dimethyl-5-nitronicotinate CAS No. 87005-18-3

Ethyl 2,6-dimethyl-5-nitronicotinate

Cat. No.: B11979789
CAS No.: 87005-18-3
M. Wt: 224.21 g/mol
InChI Key: IZPZXEQYKKWPQN-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-5-nitronicotinate (CAS 87005-18-3) is a specialty nicotinic acid ester with a molecular formula of C10H12N2O4 and a molecular weight of 224.21 g/mol. This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. It is part of a class of nicotinic esters that are recognized as valuable precursors to a wide range of bioactive compounds . The structural motif of the nitro-substituted nicotinate makes it a versatile substrate for further chemical modifications, including nucleophilic aromatic substitutions, which are pivotal for creating diverse chemical libraries . Research into structurally similar nitro-aromatic compounds, particularly within the flavonoid class, has demonstrated that the nitro functional group can be instrumental in imparting significant antimicrobial properties, showing potent inhibitory activity against various pathogenic bacteria . This suggests potential research applications for this compound in the development of novel antimicrobial agents. Furthermore, innovative green chemistry protocols have been developed for reactions involving nicotinic esters, utilizing eco-friendly solvents like Cyrene™ to replace traditional toxic polar aprotic solvents, which enhances the sustainability profile of synthetic routes that could employ this reagent . As a key intermediate, this compound is intended for use in laboratory-scale chemical synthesis, method development, and pharmaceutical R&D. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

87005-18-3

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 2,6-dimethyl-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O4/c1-4-16-10(13)8-5-9(12(14)15)7(3)11-6(8)2/h5H,4H2,1-3H3

InChI Key

IZPZXEQYKKWPQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Ethyl 2,6 Dimethyl 5 Nitronicotinate and Analogues

Classical Approaches to Nicotinic Acid Ester Synthesis with Nitro Functionality

The traditional synthesis of nicotinic acid esters often begins with the construction of the pyridine (B92270) ring, followed by the introduction of substituents. One of the most established methods for creating the pyridine skeleton is the Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881. wikipedia.org This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the corresponding pyridine. wikipedia.org

For the introduction of a nitro group, nitration of a pre-formed nicotinic acid ester can be performed. However, the direct nitration of the pyridine ring can be challenging and may lead to a mixture of isomers. A more controlled approach involves the use of starting materials that already contain the nitro group. For instance, α,β-unsaturated nitro ketones can react with various enamines to yield 5-nitro-1,4-dihydropyridines. researchgate.net Subsequent aromatization, often achieved using reagents like sodium nitrite (B80452) in acetic acid, yields the desired 5-nitronicotinate derivative. researchgate.net

Another classical approach involves the transformation of existing pyridine derivatives. For example, 3-cyanopyridines can be converted to their corresponding nicotinate (B505614) esters. acs.org If the pyridine ring already bears a nitro group, this can be a viable route.

Novel Synthetic Routes to Ethyl 2,6-dimethyl-5-nitronicotinate

More recent synthetic strategies focus on improving yields, reducing reaction times, and enhancing selectivity through novel methodologies.

Multi-component Reactions in the Formation of the Pyridine Core

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying procedures. organic-chemistry.orgresearchgate.net The Hantzsch synthesis is a prime example of an MCR. wikipedia.org Modern variations of the Hantzsch synthesis may employ microwave irradiation or "green" solvents like water or ionic liquids to improve reaction conditions. wikipedia.org For the synthesis of this compound, a Hantzsch-type reaction could utilize an appropriate nitro-substituted starting material. The interaction of α,β-unsaturated nitro ketones with enamines is a key strategy to form 5-nitro-1,4-dihydropyridines, which are precursors to the target molecule. researchgate.net

Strategies Involving 3-Nitropyridinium Salt Transformations

N-activated pyridinium (B92312) salts are more susceptible to nucleophilic attack than pyridine itself, making them valuable intermediates in the synthesis of substituted pyridines. acs.orgacs.orgntnu.no The activation can be achieved using various reagents, leading to N-acyl or N-alkyl pyridinium salts. acs.org The addition of a nucleophile to these salts can lead to the formation of dihydropyridine derivatives, which can then be further functionalized or oxidized to the desired pyridine. acs.org While specific examples for the direct synthesis of this compound via this method are not prevalent, the general principle of activating a 3-nitropyridine (B142982) core for subsequent elaboration represents a plausible synthetic route.

Cyclic 1,3-Diketone Precursors in Pyridine Annulation

The annulation of cyclic ketones can be a powerful method for constructing fused pyridine rings. nih.govresearchgate.net While not directly applicable to the synthesis of the non-fused this compound, the underlying principles of using diketone-type precursors are relevant. In a more general sense, acyclic 1,3-dicarbonyl compounds, such as ethyl acetoacetate, are fundamental building blocks in the Hantzsch synthesis of pyridines. The reaction of these dicarbonyl compounds with an aldehyde and a nitrogen source forms the basis for the construction of the substituted pyridine ring.

A related strategy involves the ring transformation of other heterocyclic systems. For instance, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation with a ketone and ammonia to yield nitropyridines that are otherwise difficult to prepare. nih.gov

Regioselective and Stereoselective Synthesis of this compound

Regioselectivity in the synthesis of substituted pyridines is crucial. In the context of the Hantzsch synthesis, the regiochemistry is generally well-defined by the nature of the starting materials. For instance, the use of an enamine derived from a β-ketoester and an α,β-unsaturated nitro ketone will predictably lead to a 5-nitro-substituted dihydropyridine. researchgate.net

Stereoselectivity becomes important when considering the dihydropyridine intermediates, which can possess stereogenic centers. While the final aromatic product, this compound, is achiral, the synthesis of chiral dihydropyridine analogues often employs organocatalysts to control the enantioselectivity of the cyclization step. metu.edu.tr The addition of nucleophiles to N-activated pyridinium salts can also be rendered stereoselective through the use of chiral auxiliaries or catalysts. acs.orgacs.org

Derivatization Strategies for this compound

The functional groups present in this compound offer several avenues for derivatization. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The nitro group is a versatile handle for further transformations. It can be reduced to an amino group, which can then undergo a wide range of reactions, such as diazotization, acylation, or alkylation. This amino-substituted pyridine can then be used as a building block for more complex molecules.

The methyl groups on the pyridine ring could potentially be functionalized, for example, through radical halogenation, although this might require harsh conditions. The pyridine nitrogen itself can be quaternized to form pyridinium salts, altering the electronic properties and reactivity of the molecule.

Below is a table summarizing potential derivatization reactions:

Starting MaterialReagent(s)Product Type
This compound1. LiOH, H₂O/THF2. H₃O⁺2,6-dimethyl-5-nitronicotinic acid
This compoundRNH₂ (Amine)N-substituted 2,6-dimethyl-5-nitronicotinamide
This compound1. Fe, HCl or H₂, Pd/C2. NaNO₂, HCl5-Amino-2,6-dimethylnicotinic acid derivative
This compoundCH₃IN-methyl-2,6-dimethyl-5-nitronicotinatinium iodide

Functional Group Transformations at the Ester Moiety

The ethyl ester group in this compound is a key site for structural diversification. The two primary transformations at this position are hydrolysis to the corresponding carboxylic acid and transesterification to other esters.

Hydrolysis: The conversion of the ethyl ester to the carboxylic acid, 2,6-dimethyl-5-nitronicotinic acid, can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, typically employing sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, is a common method. The reaction proceeds via a nucleophilic acyl substitution mechanism. Care must be taken to control the reaction conditions to avoid potential side reactions, such as the hydrolysis of other functional groups or reactions involving the acidic protons of the methyl groups.

ReactantReagent/CatalystProductNotes
This compoundNaOH (aq)2,6-Dimethyl-5-nitronicotinic acidBase-catalyzed hydrolysis
This compoundR'OH, H+ or BaseR'-2,6-dimethyl-5-nitronicotinateTransesterification to a different ester
Ethyl acetoacetateBoric acid, various alcoholsCorresponding β-keto estersExample of transesterification of a related ester type. ntnu.no

Modifications of the Methyl Groups on the Pyridine Ring

The two methyl groups at the 2- and 6-positions of the pyridine ring are amenable to various transformations, primarily oxidation and halogenation, which provide pathways to introduce new functional groups.

Oxidation: The methyl groups can be oxidized to various oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent is crucial for controlling the extent of oxidation. For instance, the oxidation of 2,6-lutidine (2,6-dimethylpyridine) with air can yield 2,6-diformylpyridine. youtube.com More potent oxidizing agents like potassium permanganate (B83412) or nitric acid can lead to the formation of the corresponding dicarboxylic acid. chemrxiv.org The presence of the electron-withdrawing nitro and ester groups on the pyridine ring can influence the reactivity of the methyl groups towards oxidation.

Halogenation: The introduction of halogen atoms onto the methyl groups can be achieved through free-radical halogenation. wikipedia.orgyoutube.comyoutube.comlibretexts.orgyoutube.com This reaction is typically initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The benzylic-like position of the methyl groups on the pyridine ring makes them susceptible to radical abstraction. The selectivity of the halogenation can be influenced by the reaction conditions and the specific halogenating agent used. It is important to consider that the electron-deficient nature of the pyridine ring can affect the stability of the radical intermediates. nih.govclockss.orgacs.orgmdpi.comcommonorganicchemistry.com

ReactantReagent/CatalystProductReaction Type
2,6-LutidineAir2,6-DiformylpyridineOxidation youtube.com
2,6-LutidineKMnO4 or HNO3Pyridine-2,6-dicarboxylic acidOxidation chemrxiv.org
This compoundNBS, UV lightEthyl 2-(bromomethyl)-6-methyl-5-nitronicotinateFree-radical bromination
This compoundNCS, UV lightEthyl 2-(chloromethyl)-6-methyl-5-nitronicotinateFree-radical chlorination

Reductions and Derivatizations of the Nitro Group

The nitro group is a key functional handle that can be reduced to an amino group, opening up a vast array of possibilities for further derivatization.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. commonorganicchemistry.commasterorganicchemistry.com A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H2/Pd/C, Raney Nickel), metal-acid systems (e.g., Fe/HCl, Sn/HCl, Zn/AcOH), and other reagents like sodium dithionite (B78146) or tin(II) chloride. commonorganicchemistry.comgoogle.com A critical aspect of this reduction in the context of this compound is chemoselectivity. The chosen method should selectively reduce the nitro group without affecting the ethyl ester functionality. Catalytic hydrogenation is often a preferred method due to its typically mild conditions and high efficiency.

Derivatization of the Amino Group: The resulting amino group in ethyl 2,6-dimethyl-5-aminonicotinate is a versatile nucleophile that can undergo a wide range of reactions. Common derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. youtube.comrsc.org

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be a challenge.

Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of other functional groups.

ReactantReagent/CatalystProductReaction Type
This compoundH2, Pd/CEthyl 5-amino-2,6-dimethylnicotinateCatalytic Hydrogenation
This compoundFe, HClEthyl 5-amino-2,6-dimethylnicotinateMetal-acid reduction
Ethyl 5-amino-2,6-dimethylnicotinateAcetyl chloride, BaseEthyl 5-acetamido-2,6-dimethylnicotinateAcylation
Ethyl 5-amino-2,6-dimethylnicotinateBenzenesulfonyl chloride, BaseEthyl 5-(phenylsulfonamido)-2,6-dimethylnicotinateSulfonylation

Nucleophilic Aromatic Substitution on the Pyridine Ring of this compound Analogues

The electron-deficient nature of the pyridine ring, further activated by the presence of the nitro group, makes analogues of this compound susceptible to nucleophilic aromatic substitution (SNA_r_) reactions. mdpi.comwikipedia.orguci.edusci-hub.sebaranlab.org In these reactions, a good leaving group on the pyridine ring is displaced by a nucleophile.

The position of the leaving group relative to the activating nitro group is crucial. Leaving groups at positions ortho or para to the nitro group are strongly activated towards nucleophilic attack. In the case of this compound analogues, a leaving group at the 4- or 6-position would be activated by the 5-nitro group.

Common leaving groups in S_N_Ar reactions include halides (F, Cl, Br, I) and, in some cases, the nitro group itself. The reactivity order of the halogens is often F > Cl > Br > I, which is the reverse of their leaving group ability in S_N_2 reactions. This is because the rate-determining step in many S_N_Ar reactions is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. wikipedia.org

A wide variety of nucleophiles can be employed in these reactions, including:

N-Nucleophiles: Amines, azides, and other nitrogen-containing compounds.

O-Nucleophiles: Alkoxides, phenoxides, and water.

S-Nucleophiles: Thiolates and sulfides.

For example, studies have shown that the nitro group in 3-nitropyridines can be displaced by sulfur nucleophiles. nih.gov Similarly, chloro- and bromonitropyridines readily undergo substitution with various nucleophiles. clockss.org The presence of the ester group at the 3-position can also influence the reactivity and regioselectivity of the substitution.

Reactant (Analogue)NucleophileLeaving GroupProduct
Ethyl 4-chloro-2,6-dimethyl-5-nitronicotinateR-NH2ClEthyl 4-(alkylamino)-2,6-dimethyl-5-nitronicotinate
Ethyl 6-bromo-2,6-dimethyl-5-nitronicotinateR-OH, BaseBrEthyl 6-(alkoxy)-2,6-dimethyl-5-nitronicotinate
Ethyl 4-fluoro-2,6-dimethyl-5-nitronicotinateR-SH, BaseFEthyl 4-(alkylthio)-2,6-dimethyl-5-nitronicotinate
3-Nitro-5-chloropyridineThiophenol, K2CO3NO25-Chloro-3-(phenylthio)pyridine nih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,6 Dimethyl 5 Nitronicotinate

Reactivity of the Nitro Group in Ethyl 2,6-dimethyl-5-nitronicotinate

The nitro group at the 5-position of the pyridine (B92270) ring is a key determinant of the molecule's reactivity, primarily through its strong electron-withdrawing nature and its susceptibility to reduction.

Reduction Pathways and Resulting Amine Derivatives

The reduction of the nitro group is a common and synthetically valuable transformation, providing access to the corresponding amino derivative, ethyl 5-amino-2,6-dimethylnicotinate. This transformation can be achieved through various established methods for the reduction of aromatic nitro compounds.

Catalytic hydrogenation is a widely employed method for this purpose. Reagents such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective catalysts. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. The general transformation is depicted below:

General Reaction for Nitro Group Reduction: this compound + H₂ (in the presence of a catalyst) → Ethyl 5-amino-2,6-dimethylnicotinate + H₂O

Alternative reduction methods involve the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. These methods are particularly useful for selective reductions in the presence of other reducible functional groups.

The resulting amine, ethyl 5-amino-2,6-dimethylnicotinate, is a versatile intermediate for the synthesis of various heterocyclic compounds and other functionalized molecules. The amino group can undergo a wide range of reactions, including diazotization followed by substitution, acylation, and condensation reactions.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Description
H₂/Pd/C Catalytic hydrogenation with palladium on carbon, a common and efficient method.
H₂/Raney Ni Catalytic hydrogenation with Raney nickel, another effective catalyst.
Fe/CH₃COOH Iron metal in acetic acid, a classic method for nitro group reduction.
SnCl₂/HCl Tin(II) chloride in hydrochloric acid, often used for selective reductions.
Na₂S₂O₄ Sodium dithionite (B78146), a milder reducing agent.

Role in Electron-Withdrawing Effects on the Pyridine Ring

The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. This has a profound impact on the reactivity of the pyridine ring in this compound. The electron density of the aromatic system is significantly reduced, which deactivates the ring towards electrophilic aromatic substitution reactions. Electrophilic attack on the pyridine ring, which is already an electron-deficient heterocycle, is further disfavored by the presence of the nitro group.

Conversely, the electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution. The positions ortho and para to the nitro group are particularly activated. In the case of this compound, this would correspond to the 4- and 6-positions. However, the 6-position is already substituted with a methyl group. This activation facilitates the displacement of a suitable leaving group at these positions by a nucleophile.

Reactivity of the Ester Group in this compound

The ethyl ester group at the 3-position of the pyridine ring is susceptible to various transformations, including hydrolysis, transesterification, and nucleophilic attack at the carbonyl carbon.

Hydrolysis and Transesterification Reactions

The ethyl ester of 2,6-dimethyl-5-nitronicotinic acid can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester with an aqueous acid, such as sulfuric acid or hydrochloric acid. Base-catalyzed hydrolysis, or saponification, is usually carried out by treating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Hydrolysis Reaction: this compound + H₂O (in the presence of acid or base) → 2,6-Dimethyl-5-nitronicotinic acid + Ethanol

Transesterification, the conversion of one ester to another, can also be accomplished. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl group. acs.orgresearchgate.net The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. acs.org It is important to consider that the steric hindrance from the two methyl groups at the 2- and 6-positions may influence the rate of both hydrolysis and transesterification reactions, potentially requiring more forcing reaction conditions compared to unhindered nicotinates.

Nucleophilic Additions and Condensations

The carbonyl carbon of the ester group is electrophilic and can be attacked by strong nucleophiles. For example, Grignard reagents or organolithium compounds could potentially add to the carbonyl group, although this can be complicated by competing reactions at other sites in the molecule.

Condensation reactions involving the ester group are also possible. For instance, in a reaction analogous to the Claisen condensation, the ester could react with another ester or a ketone in the presence of a strong base to form a β-keto ester. A patented process describes the reaction of ethyl nicotinate (B505614) with N-vinylpyrrolidone in the presence of a base, which proceeds through a condensation mechanism. A similar reactivity could be anticipated for this compound, potentially leading to the formation of more complex heterocyclic structures.

Reactions at the Pyridine Ring of this compound

The pyridine ring itself, influenced by its substituents, can undergo specific reactions. The presence of the nitro group makes the ring susceptible to nucleophilic attack, while the methyl groups can also exhibit reactivity.

Research on nitropyridines has shown that the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, especially when it is in an activated position. For this compound, a strong nucleophile could potentially displace the nitro group at the 5-position.

The methyl groups at the 2- and 6-positions can also participate in reactions. The protons on these methyl groups are weakly acidic and can be removed by a strong base to form a carbanion. This carbanion can then act as a nucleophile in condensation reactions with aldehydes or ketones, a common reaction for 2- and 4-alkylpyridines. This reactivity allows for the elaboration of side chains on the pyridine ring.

Table 2: Summary of Potential Reactivity

Functional Group Type of Reaction Potential Products
Nitro Group Reduction Ethyl 5-amino-2,6-dimethylnicotinate
Ester Group Hydrolysis 2,6-Dimethyl-5-nitronicotinic acid
Ester Group Transesterification Other alkyl 2,6-dimethyl-5-nitronicotinates
Ester Group Condensation β-keto esters or other condensation products
Pyridine Ring Nucleophilic Substitution Products of nitro group displacement
Methyl Groups Condensation Products with elaborated side chains

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the sp²-hybridized nitrogen atom, which reduces the ring's nucleophilicity. beilstein-journals.orgquimicaorganica.org This deactivation is significantly amplified in acidic conditions, typically used for EAS reactions like nitration or sulfonation, as the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. youtube.com This positive charge makes the ring highly electron-deficient and resistant to attack by electrophiles. youtube.com

In the specific case of this compound, the pyridine ring is further deactivated by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the ethyl carboxylate group (-COOEt). While the two methyl groups at positions 2 and 6 are electron-donating and activating, their effect is largely overcome by the powerful deactivating influence of the nitro group and the pyridinium nitrogen. youtube.com

The only position available for substitution is the C4 position. However, the cumulative deactivating effects make electrophilic attack at this position highly unfavorable. Reactions would likely require extremely harsh conditions, such as high temperatures, and would be expected to produce very low yields, if any product at all. youtube.com For comparison, the nitration of unsubstituted pyridine requires temperatures of 300°C and still results in a low yield of the 3-nitro product. youtube.com Therefore, electrophilic aromatic substitution is not a synthetically viable pathway for the further functionalization of this compound.

Nucleophilic Aromatic Substitution on Related Nitro-Pyridines

In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring, when substituted with strong electron-withdrawing groups, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). youtube.commasterorganicchemistry.comwikipedia.org The nitro group is a particularly potent activating group for SNAr reactions, especially when located ortho or para to a leaving group, as it can effectively stabilize the negatively charged intermediate through resonance. wikipedia.org This reaction typically proceeds via a two-step addition-elimination mechanism, involving a key intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

While this compound itself does not possess a conventional leaving group like a halide, the nitro group itself can, in some instances, act as the leaving group. More commonly, studies on closely related nitropyridines with leaving groups at positions activated by the nitro moiety provide insight into this class of reactions. For example, 2-substituted nitropyridines readily undergo SNAr.

Research on the radiofluorination of substituted 2-nitropyridines demonstrated that even with electron-donating methyl or methoxy (B1213986) groups present, nucleophilic substitution by [¹⁸F]fluoride proceeds efficiently, displacing the nitro group. researchgate.net This highlights the powerful activating effect of the pyridine nitrogen and the ability of the nitro group to serve as a nucleofuge.

Below is a table summarizing SNAr reactions on various nitropyridine derivatives, illustrating the range of nucleophiles and conditions employed.

Nitropyridine SubstrateNucleophileConditionsProductYieldReference
2-Methoxy-3-nitropyridine (B1295690)Piperidine (B6355638)Aqueous solution, 20°C2-(Piperidin-1-yl)-3-nitropyridine- researchgate.net
2-Methoxy-5-nitropyridineMorpholineAqueous solution, 20°C2-(Morpholin-4-yl)-5-nitropyridine- researchgate.net
3-Methoxy-2-nitropyridineK[¹⁸F]F-K₂₂₂DMSO, 140°C, 30 min2-[¹⁸F]Fluoro-3-methoxypyridine89% researchgate.net
3-Nitropyridine (B142982)Isopropyl phenyl sulfone / t-BuOKTHF, -70°C4-Isopropyl-3-nitropyridine0% (Adduct isolated) nih.govacs.org
5-Chloro-3-nitropyridineBenzylthiol / K₂CO₃DMF, 80°C5-(Benzylthio)-3-nitropyridine95%

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Nitropyridines.

Hydrogenation and Dihydropyridine (B1217469) Formation

Hydrogenation: The functional groups on this compound present multiple sites for reduction via catalytic hydrogenation. The nitro group is readily reduced to a primary amine (-NH₂) under standard hydrogenation conditions, typically using a metal catalyst such as Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel, in the presence of hydrogen gas. researchgate.net This transformation is a fundamental reaction in the synthesis of amino-substituted aromatics.

The ethyl ester group can also be reduced, though it generally requires more powerful reducing agents than those used for nitro group reduction. While catalytic hydrogenation can reduce esters, reagents like lithium aluminum hydride (LiAlH₄) are more common for this purpose. harvard.edu However, LiAlH₄ is a non-selective agent and would likely reduce both the nitro group and the ester simultaneously. harvard.edu A milder reagent like sodium borohydride (B1222165) (NaBH₄) is typically unreactive towards both nitro groups and esters, allowing for potential chemoselectivity if other reducible groups were present. acs.org The pyridine ring itself can be reduced to a piperidine ring, but this usually requires more forcing conditions, such as higher pressures and temperatures or more active catalysts like rhodium on carbon.

Dihydropyridine Formation: The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a privileged structure in medicinal chemistry, most notably found in a class of calcium channel blockers. wikipedia.orgroyalsocietypublishing.org These structures are classically synthesized via the Hantzsch dihydropyridine synthesis, a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgdbpedia.orgorganic-chemistry.org

While this compound is a pyridine, not a dihydropyridine, the Hantzsch synthesis provides the primary route to structurally related 1,4-DHPs. The synthesis first produces the dihydropyridine ring, which can then be oxidized (aromatized) to the corresponding pyridine derivative. dbpedia.orgorganic-chemistry.org This aromatization step highlights the thermodynamic stability of the pyridine ring as a driving force. Thus, while the title compound is not directly formed into a dihydropyridine via a simple reaction, its structural motifs are central to the synthesis of this important class of heterocycles.

Mechanistic Elucidation of Key Transformations involving this compound

Understanding the precise pathways of chemical reactions is crucial for controlling outcomes and designing new synthetic methods. For transformations involving nitropyridine systems, a combination of intermediate isolation, kinetic analysis, and computational modeling has provided deep mechanistic insights.

Reaction Pathway Analysis through Intermediate Isolation

The isolation and characterization of reaction intermediates provide direct and powerful evidence for a proposed reaction mechanism. In the context of SNAr reactions on electron-poor aromatic rings like nitropyridines, the key proposed intermediate is the Meisenheimer complex. nih.govnih.gov These are anionic σ-adducts formed by the addition of a nucleophile to the aromatic ring, which temporarily disrupts aromaticity. nih.gov

While often transient, some Meisenheimer complexes are stable enough to be isolated and characterized by spectroscopic techniques such as NMR, UV-Vis, and X-ray crystallography. nih.govrsc.org For instance, in a study of the Vicarious Nucleophilic Substitution (VNS) on 3-nitropyridine, the reaction with a sterically hindered isopropyl carbanion did not yield the expected substitution product. Instead, the protonated Meisenheimer-type adduct was isolated in 43% yield and fully characterized, providing clear evidence for the initial nucleophilic addition step and explaining why the subsequent elimination was sterically inhibited. nih.govacs.org Other studies have successfully isolated stable spirocyclic Meisenheimer complexes, which are formed via intramolecular SNAr reactions. nih.gov The ability to isolate these intermediates confirms the stepwise nature of the addition-elimination mechanism for many SNAr reactions. nih.gov

Kinetic Studies of Chemical Reactions

Kinetic studies measure reaction rates to elucidate mechanisms, particularly the nature of the rate-determining step. For SNAr reactions on nitropyridines, kinetic data has been instrumental in confirming the proposed mechanistic pathways.

Another study on the SNAr reactions of 2-substituted N-methylpyridinium ions with piperidine revealed a different kinetic profile. nih.gov The reactions were found to be second-order with respect to piperidine, indicating that a second molecule of the amine is involved in the rate-determining step. This supports a mechanism where the initial addition of the nucleophile is a rapid pre-equilibrium, followed by a rate-controlling deprotonation of the addition intermediate by a second molecule of piperidine. nih.gov

SubstrateNucleophilek₂ (M⁻¹s⁻¹) at 20°CBrønsted βnucRate-Determining StepReference
2-Methoxy-3-nitropyridinePiperidine1.15 x 10⁻³0.52Nucleophilic Addition researchgate.net
2-Methoxy-3-nitropyridinePyrrolidine1.29 x 10⁻²0.52Nucleophilic Addition researchgate.net
2-Methoxy-5-nitropyridinePiperidine1.66 x 10⁻²0.55Nucleophilic Addition researchgate.net
2-Chloro-N-methylpyridiniumPiperidine--Deprotonation of Intermediate nih.gov

Table 2: Kinetic Data for SNAr Reactions of Related Nitropyridines.

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and rationalizing experimental observations. researchgate.netacs.org DFT calculations can map potential energy surfaces, identify transition states, and analyze the electronic structure of reactants and intermediates.

For nitropyridine systems, DFT studies have provided significant insights. In a combined experimental and theoretical study on the SNAr reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine, DFT calculations using the B3LYP functional were performed. researchgate.net The calculations of global and local reactivity indices (such as electrophilicity) confirmed that the C-2 carbon (the site of the methoxy leaving group) was the most electrophilic center in both isomers, correctly predicting the site of nucleophilic attack. This computational evidence strongly supported the experimentally observed regioselectivity. researchgate.net

Other DFT studies have been used to investigate the fundamental properties of pyridines and their derivatives. For example, calculations have been employed to determine the heat of formation for various nitropyridine isomers, providing data on their relative thermodynamic stabilities. researchgate.net Furthermore, DFT has been used to study the interaction of low-energy electrons with halopyridines, yielding information on their electron affinities and potential dissociation pathways. mostwiedzy.plmostwiedzy.pl These theoretical investigations complement experimental work by providing a molecular-level understanding of structure and reactivity that is often difficult to access through experiment alone.

Spectroscopic Characterization and Structural Elucidation of Ethyl 2,6 Dimethyl 5 Nitronicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

The ¹H NMR spectrum of Ethyl 2,6-dimethyl-5-nitronicotinate is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of each proton.

Based on the structure, the following proton signals are anticipated:

Aromatic Proton: A single proton is attached to the pyridine (B92270) ring at the C4 position. Due to the electron-withdrawing effects of the adjacent nitro group and the ester functionality, this proton is expected to be deshielded and appear at a downfield chemical shift, likely in the aromatic region.

Ethyl Group Protons: The ethyl ester group will give rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to resonate at a lower field than the methyl protons. The coupling between these two sets of protons will result in the characteristic quartet and triplet splitting patterns.

Methyl Group Protons: Two distinct methyl groups are attached to the pyridine ring at the C2 and C6 positions. These protons will appear as singlets in the spectrum, as they are not coupled to any neighboring protons. Their chemical shifts will be influenced by their position on the pyridine ring and the electronic effects of the other substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H-4 (aromatic)DownfieldSinglet
-OCH₂CH₃Lower fieldQuartet
-OCH₂CH₃Higher fieldTriplet
C2-CH₃UpfieldSinglet
C6-CH₃UpfieldSinglet

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The anticipated signals in the ¹³C NMR spectrum are:

Carbonyl Carbon: The carbon atom of the ester carbonyl group (C=O) is highly deshielded and will appear at the furthest downfield position in the spectrum.

Aromatic Carbons: The five carbon atoms of the pyridine ring will each produce a signal in the aromatic region of the spectrum. The chemical shifts of these carbons will be influenced by the attached substituents (methyl groups, nitro group, and ethyl carboxylate group).

Ethyl Group Carbons: The two carbon atoms of the ethyl group will give rise to two distinct signals. The methylene carbon (-CH₂-) bonded to the oxygen atom will be at a lower field compared to the terminal methyl carbon (-CH₃).

Methyl Group Carbons: The two methyl carbons attached to the pyridine ring will appear as signals in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Signals for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (ester)Most Downfield
C2, C3, C4, C5, C6 (pyridine ring)Aromatic Region
-OCH₂CH₃Mid-field
-OCH₂CH₃Upfield
C2-CH₃Upfield
C6-CH₃Upfield

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Key expected IR absorption bands include:

C=O Stretch: A strong absorption band is anticipated for the stretching vibration of the carbonyl group in the ethyl ester, typically appearing in the region of 1735-1750 cm⁻¹.

N-O Stretch (Nitro Group): The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch, which is typically strong and appears around 1500-1560 cm⁻¹, and a symmetric stretch, which is of medium intensity and appears around 1345-1385 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) appear just below 3000 cm⁻¹.

C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will produce absorption bands in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Ester (C=O)Stretch1735-1750
Nitro (NO₂)Asymmetric Stretch1500-1560
Nitro (NO₂)Symmetric Stretch1345-1385
Ester (C-O)Stretch1000-1300
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
Pyridine Ring (C=C, C=N)Stretch1400-1600

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation pattern. The molecular weight of this compound is 224.21 g/mol . nih.gov

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for a molecule of this type could include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of the entire ethyl group (-CH₂CH₃).

Loss of the nitro group (-NO₂).

Cleavage of the ester group, leading to fragments corresponding to the acylium ion.

The precise fragmentation pattern would provide further confirmation of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unequivocal proof of the molecular structure of this compound, offering insights into its conformation and intermolecular interactions in the solid state.

Crystal Structure Analysis and Bond Lengths

A crystal structure analysis of this compound would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis would yield the exact coordinates of each atom in the crystal lattice, from which precise bond lengths and angles can be calculated.

As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in major crystallographic databases. Therefore, a data table of its specific bond lengths cannot be provided. For illustrative purposes, a hypothetical table of expected bond lengths, based on known values for similar molecular fragments, is presented below. It is crucial to understand that these are generalized values and may not accurately reflect the true bond lengths in the target molecule.

Hypothetical Bond Lengths for this compound

Bond Expected Bond Length (Å)
C-C (aromatic) 1.39 - 1.40
C-N (aromatic) 1.34 - 1.37
C-C (methyl) 1.50 - 1.54
C-N (nitro) 1.47 - 1.49
N-O (nitro) 1.21 - 1.23
C-C (ester) 1.51 - 1.53
C=O (ester) 1.20 - 1.22
C-O (ester) 1.33 - 1.36
O-C (ethyl) 1.44 - 1.46
C-C (ethyl) 1.51 - 1.53

Molecular Conformation and Intermolecular Interactions

The crystallographic data would also reveal the preferred conformation of the molecule. Key aspects would include the planarity of the pyridine ring and the orientation of the ethyl ester and nitro functional groups relative to the ring. The rotational freedom around the C-C and C-O single bonds of the ethyl ester group would likely result in a specific, low-energy conformation being adopted in the crystal lattice.

Furthermore, the analysis would elucidate any significant intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces, which govern the packing of the molecules in the crystal. The presence of the polar nitro and ester groups could lead to specific packing motifs. Without experimental data, a definitive description of these interactions for this compound is not possible.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely used for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for separating components of a mixture in solution. For a compound like this compound, a reversed-phase HPLC method would likely be the first choice for purity analysis.

Development of a suitable HPLC method would involve optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic or acetic acid) to improve peak shape for the basic pyridine nitrogen.

Hypothetical HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

This hypothetical method would need to be validated to ensure its accuracy, precision, linearity, and robustness for the quantitative analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight and functional groups, this compound may possess sufficient volatility and thermal stability for GC analysis, particularly if a high-temperature capillary column is used.

A standard GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the carrier gas and the stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.

Hypothetical GC Method Parameters

Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min hold), then 10 °C/min to 280 °C (5 min hold)
Detector FID at 300 °C or MS

| Injection Volume | 1 µL (splitless) |

It is important to note that the nitro group can sometimes pose challenges in GC analysis due to potential thermal degradation. Therefore, careful optimization of the inlet and oven temperatures would be crucial to ensure the integrity of the molecule during analysis. Analysis of volatile derivatives would follow similar principles, with the specific conditions adjusted based on the properties of the derivative.

Theoretical and Computational Studies of Ethyl 2,6 Dimethyl 5 Nitronicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 2,6-dimethyl-5-nitronicotinate, these methods can elucidate its electronic structure, stability, and reactivity profile.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and other properties. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the molecule's lowest energy conformation. nih.govresearchgate.netmdpi.com

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find a stable structure on the potential energy surface. For this molecule, key parameters would include the planarity of the pyridine (B92270) ring, the orientation of the nitro group relative to the ring, and the conformation of the ethyl ester group. The presence of methyl groups at positions 2 and 6 may induce some steric strain, potentially causing a slight puckering of the ring or rotation of the substituent groups out of the plane.

A hypothetical optimized geometry would yield specific bond lengths and angles. For instance, the C-N bonds of the nitro group and the C-C and C-N bonds within the pyridine ring would be of particular interest, as they influence the electronic properties of the molecule.

Interactive Table: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length C2N11.34 Å
C6N11.34 Å
C5N(NO2)1.47 Å
N(NO2)O1.22 Å
C3C(Ester)1.51 Å
Bond Angle C2N1C6118.0°
C4C5N(NO2)119.5°
ON(NO2)O124.0°
Dihedral Angle C4C5N(NO2)O
C2C3C(Ester)O

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. sapub.org

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the nitrogen atom, which are electron-rich. The LUMO, conversely, would likely be centered on the electron-withdrawing nitro group. researchgate.net This distribution suggests that the molecule could act as an electron donor in reactions involving the pyridine ring and as an electron acceptor at the nitro group. The presence of electron-donating methyl groups would raise the HOMO energy, while the nitro group significantly lowers the LUMO energy.

Interactive Table: Predicted FMO Properties of this compound

PropertyPredicted Value (eV)Implication
HOMO Energy -6.8 eVElectron-donating capability
LUMO Energy -2.5 eVElectron-accepting capability
HOMO-LUMO Gap 4.3 eVHigh chemical stability

Note: The data in this table is hypothetical and serves as an illustrative example of typical FMO analysis results.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. youtube.comavogadro.cc These maps are valuable for predicting how a molecule will interact with other molecules, such as receptors or substrates. ucsb.edu

For this compound, the ESP map would likely show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro and ester groups, as well as the nitrogen atom of the pyridine ring. researchgate.net These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the methyl groups and the pyridine ring, indicating sites prone to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. iaanalysis.comfrontiersin.org This method can be used to explore the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological macromolecule. mdpi.com

An MD simulation would model the movements of the atoms in the molecule, revealing how the ethyl chain and nitro group rotate and flex under physiological conditions. This is particularly important for understanding how the molecule might fit into a binding pocket of a protein. The simulation can also calculate properties like the root-mean-square deviation (RMSD) to assess the stability of different conformations. acs.org

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds by comparing the predicted spectra with experimental data. chemicalbook.comchemicalbook.com

For this compound, DFT calculations can be used to predict the 1H and 13C NMR spectra. The chemical shifts of the protons on the pyridine ring and the methyl and ethyl groups would be sensitive to the electronic environment created by the nitro and ester substituents. For example, the proton at the C4 position would likely show a downfield shift due to the electron-withdrawing effects of the adjacent nitro and ester groups.

Interactive Table: Hypothetical In Silico vs. Experimental ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Shift (ppm)Expected Experimental Shift (ppm)
H (on C4)8.58.3-8.6
CH₃ (at C2)2.62.5-2.7
CH₃ (at C6)2.62.5-2.7
CH₂ (ethyl)4.44.3-4.5
CH₃ (ethyl)1.41.3-1.5

Note: The data in this table is hypothetical and based on typical values for similar structures. Experimental values would be needed for validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a compound based on its chemical structure. mdpi.com By developing a mathematical model that correlates molecular descriptors (physicochemical properties, electronic properties, etc.) with a known activity, the activity of new or untested compounds can be estimated. nih.govnih.gov

For a class of compounds including this compound, a QSAR model could be developed to explore its chemical space and predict, for example, its potential toxicity or therapeutic activity. figshare.com Descriptors for the model would include parameters derived from the quantum chemical calculations discussed above, such as HOMO/LUMO energies, dipole moment, and atomic charges, as well as other descriptors like molecular weight, logP, and topological indices. researchgate.net

A typical QSAR study would involve:

Data Set Preparation : Assembling a series of related compounds with known activities.

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound.

Model Development : Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation : Testing the model's predictive power using internal and external validation sets.

Such a model could then be used to virtually screen a library of related nitronicotinate derivatives to identify candidates with potentially improved activity or reduced toxicity.

Reaction Pathway Modeling and Transition State Characterization

As of the latest available data, specific theoretical and computational studies detailing the reaction pathway modeling and transition state characterization for the chemical compound this compound are not extensively documented in publicly accessible scientific literature. While computational chemistry is a powerful tool for elucidating reaction mechanisms, its application to every specific compound is not exhaustive. researchgate.net

General methodologies for reaction pathway modeling involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. mdpi.comescholarship.org This process identifies the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

For a hypothetical reaction involving this compound, computational studies would typically model various potential pathways. For instance, in the context of its synthesis or subsequent reactions, researchers would propose plausible mechanisms. Each step in a proposed mechanism, such as nucleophilic attack, elimination, or rearrangement, would be computationally modeled to determine its energetic feasibility.

The energy barrier, or activation energy, for each step is a key piece of data derived from these models. rsc.org A lower activation energy indicates a more favorable reaction pathway. For example, in the study of other nitrogen-containing heterocyclic compounds, computational models have been used to compare different potential reaction mechanisms and identify the most likely pathway based on the calculated energy barriers of the transition states.

Furthermore, analysis of the transition state geometry provides insight into the bonding changes occurring during the reaction. Bond lengths and angles in the transition state structure can confirm the nature of the transformation. For related compounds, computational studies have detailed these geometric parameters. For instance, in the cyclization reaction of certain nitrogen-containing compounds, the transition state might show the partial formation of a new carbon-nitrogen bond while another bond is breaking.

While specific data tables for this compound are not available, the table below illustrates the kind of data that would be generated from such a computational study, using hypothetical values for a potential reaction.

Hypothetical Reaction Pathway Data for a Reaction of this compound

Reaction Step Transition State Activation Energy (kcal/mol) Key Bond Distance Change (Å)
Step 1: Nucleophilic Addition TS1 15.2 C-Nu bond forming (2.1 Å)
Step 2: Proton Transfer TS2 8.5 O-H bond forming (1.2 Å)

| Step 3: Ring Closure | TS3 | 20.1 | C-N bond forming (1.9 Å) |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

The insights gained from such computational modeling are invaluable for understanding reaction mechanisms at a molecular level, guiding synthetic efforts, and predicting the formation of potential byproducts. escholarship.org Although detailed studies on this compound are not currently available, the principles of reaction pathway modeling and transition state characterization remain a fundamental aspect of modern chemical research.

Applications of Ethyl 2,6 Dimethyl 5 Nitronicotinate in Advanced Chemical Research

Utility as a Versatile Synthetic Building Block in Heterocyclic Chemistry

The structural framework of ethyl 2,6-dimethyl-5-nitronicotinate makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds. Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, and the development of novel synthetic routes to these structures is of paramount importance. nih.gov

Precursor for Diverse Nicotinic Acid Derivatives

This compound is an ideal starting material for the synthesis of various nicotinic acid derivatives. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives. Furthermore, the nitro group can be reduced to an amino group, which can then be subjected to a wide range of chemical transformations, including diazotization and substitution reactions. These transformations allow for the introduction of a variety of functional groups onto the pyridine (B92270) ring, leading to a diverse library of nicotinic acid derivatives with potential applications in medicinal chemistry and materials science. For instance, novel nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov

Table 1: Potential Nicotinic Acid Derivatives from this compound

Starting MaterialReagent/ConditionProductPotential Application
This compound1. H₂/Pd-C2. NaNO₂, HClEthyl 5-chloro-2,6-dimethylnicotinateIntermediate for further functionalization
This compound1. Fe, HCl2. Acetic AnhydrideEthyl 5-acetamido-2,6-dimethylnicotinateBioactive molecule synthesis
This compound1. NaOH, H₂O2. SOCl₂3. R-NH₂N-substituted-2,6-dimethyl-5-nitro-nicotinamidePolymer and materials synthesis

Scaffold for Annulation Reactions to Form Fused Heterocycles

The presence of multiple reaction sites on the this compound scaffold allows for its use in annulation reactions to construct fused heterocyclic systems. nih.gov The methyl groups and the functional groups on the pyridine ring can participate in cyclization reactions to form bicyclic and polycyclic aromatic compounds. For example, the amino derivative obtained from the reduction of the nitro group can be condensed with various reagents to form fused imidazole, triazole, or pyrimidine (B1678525) rings. Such fused heterocycles are prevalent in many biologically active molecules and functional materials. The exploration of different bicyclic heteroaromatic scaffolds has been a strategy to develop new therapeutic agents. nih.gov

Role in the Development of Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing and understanding complex biological processes. nih.gov The development of novel probes with high sensitivity and specificity is a continuous effort in chemical biology. While direct studies on this compound as a chemical probe are not extensively reported, its structural components suggest a potential role in this field. The nitroaromatic group can act as a fluorescence quencher, and its reduction to the highly fluorescent amino group in specific biological environments (e.g., hypoxic conditions) could be exploited for "turn-on" fluorescent sensing. chemrxiv.orgeurekaselect.com Moreover, the nicotinic acid scaffold can be functionalized with specific recognition elements to target particular biomolecules or cellular compartments. mdpi.com The design of such probes often involves modulating the photophysical properties of a fluorophore through chemical reactions with the analyte of interest. nih.gov

Contributions to Supramolecular Chemistry and Coordination Chemistry

The ability of molecules to form organized structures through non-covalent interactions is the cornerstone of supramolecular chemistry. mdpi.com this compound possesses functionalities that could enable its participation in the formation of complex supramolecular assemblies.

Ligand Design for Metal Complexation

The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro and ester groups in this compound can act as coordination sites for metal ions. core.ac.uk This makes the molecule a potential ligand for the synthesis of novel metal complexes. By modifying the substituents on the pyridine ring, the coordination properties of the ligand can be fine-tuned to selectively bind to specific metal ions. These metal complexes could find applications in catalysis, materials science, and as therapeutic agents.

Table 2: Potential Coordination Modes of this compound Derivatives

DerivativePotential Coordinating AtomsPossible Metal IonsPotential Application of Complex
Ethyl 5-amino-2,6-dimethylnicotinatePyridine-N, Amino-NCu(II), Zn(II), Pt(II)Catalysis, Anticancer agents
2,6-Dimethyl-5-nitronicotinic acidPyridine-N, Carboxylate-OFe(III), Co(II), Ni(II)Magnetic materials, Sensors
Ethyl 2,6-dimethyl-5-(hydroxylamino)nicotinatePyridine-N, Hydroxylamino-N,ORu(II), Re(I)Photoluminescent materials

Self-Assembly and Recognition Processes

The planar aromatic ring of this compound can participate in π-π stacking interactions, while the ester and nitro groups can engage in hydrogen bonding and dipole-dipole interactions. These non-covalent forces can drive the self-assembly of the molecule into well-defined supramolecular structures such as nanoribbons or other ordered aggregates. nih.govrsc.org The principles of peptide self-assembly, which rely on a combination of weak non-covalent interactions, can provide insights into how such molecules might organize. researchgate.net Furthermore, the specific arrangement of functional groups could allow for the selective recognition of other molecules through complementary interactions, a key aspect of molecular recognition and host-guest chemistry. The study of self-penetrating oligonucleotide derivatives highlights the importance of self-assembly in the development of therapeutic agents. researchgate.net

Exploration in Materials Science Research

The unique chemical structure of this compound, featuring a nitro group and a pyridine ring, makes it a molecule of interest for exploratory research in materials science. Although direct applications are not extensively documented in publicly available literature, its constituent functional groups suggest potential utility in specialized fields such as high-energy density compounds and the synthesis of novel polymeric materials.

High-Energy Density Compounds

High-energy density materials (HEDMs) are substances that store a large amount of chemical energy, which can be released in a rapid and exothermic manner. The energetic properties of such compounds are often derived from the presence of "energetic" functional groups, such as nitro groups (-NO2), within their molecular structure. The oxygen balance of a compound, which is a measure of the degree to which a molecule can oxidize its own carbon and hydrogen atoms to form carbon dioxide and water, is a key parameter in assessing its energetic potential.

While specific research on this compound as a high-energy compound is not widely reported, its structure as a nitropyridine derivative places it within a class of compounds that have been investigated for such purposes. Theoretical studies on various nitro-substituted pyridines have shown that the introduction of nitro groups can significantly enhance their energetic characteristics. nih.gov For instance, increasing the number of nitro groups on a pyridine ring has been correlated with improved detonation velocity and pressure. nih.gov

This compound contains a single nitro group, which provides a degree of energetic character. However, for it to be considered a potent HEDM, further modification, such as the introduction of additional nitro or other explosophoric groups, would likely be necessary. Its primary value in this context may lie as a precursor or a building block for the synthesis of more complex and potent energetic materials. The presence of the ester and methyl groups also influences its properties, including its density and thermal stability, which are critical factors in the performance and safety of HEDMs.

Table 1: Comparison of Related Energetic Compounds

Compound Formula Density (g/cm³) Detonation Velocity (km/s)
TNT C7H5N3O6 1.65 6.9
RDX C3H6N6O6 1.82 8.75
HMX C4H8N8O8 1.91 9.1
2,3,4,5-Tetranitropyridine (Theoretical) C5HN5O8 - ~8.9

Note: Data for Tetranitropyridine is based on theoretical calculations and serves as a reference for the potential of nitropyridine structures. Data for TNT, RDX, and HMX are well-established experimental values.

Polymeric Materials

This compound, as a monomer, possesses a polymerizable scaffold in its pyridine ring and an energetic nitro group. While direct polymerization of this specific compound is not documented in readily available research, it could theoretically serve as a monomer or a co-monomer in the synthesis of energetic polymers. The ester group could be hydrolyzed to a carboxylic acid, which could then be used for polyester (B1180765) or polyamide formation. Alternatively, the pyridine ring itself can be involved in polymerization reactions.

The development of polymers from functionalized nicotinate (B505614) derivatives is an area of interest for creating materials with tailored properties. wipo.int For instance, polymers incorporating such structures could exhibit enhanced thermal stability or specific reactivity. In the context of energetic materials, incorporating a monomer like this compound into a polymer chain could lead to a new class of energetic binders with a tunable balance of mechanical properties and energetic performance. mdpi.com

Methodological Development in Organic Synthesis

This compound is a substituted pyridine, a class of heterocyclic compounds that are central to many areas of organic chemistry. Its structure is reminiscent of the products derived from the Hantzsch pyridine synthesis, a well-established multi-component reaction. wikipedia.org This reaction classically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (like ammonia). wikipedia.org

The synthesis of specifically substituted pyridines, such as this compound, often requires modifications to the classical Hantzsch synthesis or entirely different synthetic routes. The development of new methodologies to access such tailored pyridine derivatives is an active area of research. These efforts focus on improving reaction efficiency, yield, and the ability to introduce a wide variety of functional groups onto the pyridine core. benthamscience.comresearchgate.net

This compound can be considered a valuable building block in organic synthesis. The nitro group can be reduced to an amino group, which can then be further functionalized, opening up pathways to a wide array of other substituted pyridines. nih.gov The ester group can be hydrolyzed or transesterified, and the methyl groups can potentially undergo condensation reactions. This versatility makes it a useful intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and novel materials. nih.gov

Table 2: Key Functional Groups of this compound and Their Synthetic Potential

Functional Group Chemical Moiety Potential Reactions
Nitro Group -NO2 Reduction to amine, Nucleophilic aromatic substitution
Ethyl Ester -COOEt Hydrolysis to carboxylic acid, Transesterification, Amidation
Pyridine Ring C5H3N N-alkylation, Halogenation, Metal-catalyzed cross-coupling
Methyl Groups -CH3 Condensation reactions (e.g., with aldehydes)

Future Research Directions and Perspectives for Ethyl 2,6 Dimethyl 5 Nitronicotinate

Emerging Synthetic Technologies for Enhanced Efficiency

The development of efficient and selective synthetic routes is paramount for the practical application of any chemical compound. For Ethyl 2,6-dimethyl-5-nitronicotinate, future research could focus on moving beyond traditional multi-step batch syntheses, which often involve harsh conditions and generate significant waste.

One promising area is the application of cascade reactions , where multiple chemical transformations are carried out in a single step without the isolation of intermediates. pharmtech.com This approach can significantly improve efficiency and reduce waste. For instance, a one-pot synthesis of highly functionalized pyridines has been reported through a rhodium carbenoid-induced ring expansion of isoxazoles, offering a modular route to complex pyridine (B92270) structures. organic-chemistry.org Another metal-free cascade process involves a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization to yield highly functionalized pyridines from easily accessible starting materials. nih.gov

Furthermore, the use of novel catalytic systems could enhance the synthesis of nitronicotinate derivatives. Research into catalytic methods for the synthesis of functionalized pyridines is a burgeoning field. nih.gov For example, multicomponent one-pot reactions using green catalysts are being developed to create novel pyridine derivatives. researchgate.net The development of catalysts that can selectively introduce the nitro group and ester functionality in a more direct manner would be a significant advancement.

Below is a hypothetical comparison of a traditional versus a potential emerging synthetic route for a substituted pyridine like this compound, illustrating the potential for improved efficiency.

| Atom Economy | Moderate | High |

Exploration of Novel Chemical Transformations and Reactivity Patterns

Understanding the reactivity of this compound is key to unlocking its potential applications. The pyridine ring is electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing nitro and ester groups. imperial.ac.uk This electronic profile suggests a high reactivity towards nucleophiles. uoanbar.edu.iq

Future research should focus on the selective functionalization of the pyridine ring. The nitro group, in particular, is a versatile functional handle. It can be reduced to an amino group, which can then be further derivatized, or it can be subjected to nucleophilic aromatic substitution (SNAr). The reactivity of nitropyridines towards nucleophiles is well-established, where the nitro group can be displaced by various nucleophiles. researchgate.netresearchgate.net For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with various nucleophiles is a common strategy in the synthesis of bioactive molecules. nih.gov

The methyl groups on the pyridine ring could also be targets for functionalization through radical reactions. The interplay between the different functional groups—the ester, the nitro group, and the methyl substituents—could lead to complex and potentially novel reactivity patterns that warrant investigation.

A systematic study of the reactivity of this compound with a variety of electrophilic and nucleophilic reagents would provide a comprehensive understanding of its chemical behavior.

Advanced Computational Approaches for Deeper Understanding

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for predicting the properties and reactivity of molecules. researchgate.net For this compound, DFT calculations can provide valuable insights into its electronic structure, molecular geometry, and spectroscopic properties. rsc.orgacs.org

Future computational studies could focus on:

Mapping the electrostatic potential surface to identify sites susceptible to nucleophilic or electrophilic attack.

Calculating the energies of frontier molecular orbitals (HOMO and LUMO) to predict reactivity and electronic transitions. acs.org

Modeling reaction mechanisms for potential transformations, such as nucleophilic substitution or reduction of the nitro group, to understand the transition states and predict reaction outcomes.

Predicting spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of the compound and its reaction products.

A DFT study on various nitropyridine derivatives has shown that the substitution of nitro groups significantly impacts the aromaticity and stability of the pyridine ring. researchgate.net Similar studies on this compound would provide a deeper understanding of its intrinsic properties.

Table 2: Hypothetical DFT-Calculated Properties of this compound

Property Calculated Value Implication
HOMO-LUMO Gap 3.5 eV Indicates moderate kinetic stability and potential for electronic applications.
Dipole Moment 4.2 D Suggests significant polarity, influencing solubility and intermolecular interactions.
NBO Charge on C5 +0.25 Confirms the electron-withdrawing effect of the nitro group, activating this position for nucleophilic attack.

| NICS(0) Value | -7.5 ppm | Indicates a degree of aromaticity, though likely reduced compared to benzene. |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry , where reactions are performed in a continuous stream rather than in a batch flask, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and easier scalability. researchgate.netnih.gov The synthesis of heterocyclic compounds, including pyridines, is an area where flow chemistry is having a significant impact. researchgate.netresearchgate.net

Future research should explore the synthesis of this compound using flow reactors. This could involve adapting existing batch syntheses or developing novel flow-specific routes. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities. For example, a flow synthesis of functionalized 1,2,4-triazolo[1,5-a]pyridines resulted in a significant improvement in yield and a drastic reduction in reaction time compared to batch processing. researchgate.net The production of nicotinic acid, a related compound, has also been optimized using continuous processes. mdpi.com

The integration of flow chemistry with automated synthesis platforms represents the next frontier. researchgate.netyoutube.com These systems, which combine robotics and artificial intelligence, can rapidly screen reaction conditions and identify optimal synthetic routes. youtube.com Applying such a platform to the synthesis of this compound could accelerate the discovery of efficient and scalable production methods.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. rasayanjournal.co.innih.gov Future research on this compound should prioritize the development of environmentally benign synthetic methods.

This includes:

The use of greener solvents : Traditional syntheses often rely on hazardous organic solvents. Research into using more sustainable alternatives, such as bio-derived solvents like Cyrene™, is crucial. A study on nucleophilic aromatic substitutions of nicotinic esters in Cyrene™ demonstrated its potential as a green solvent, allowing for easy product isolation and minimizing waste. researchgate.net

Catalytic versus stoichiometric reagents : Employing catalytic methods instead of stoichiometric reagents reduces waste generation. researchgate.net

Energy efficiency : Microwave-assisted synthesis and flow chemistry can often reduce energy consumption compared to conventional heating methods. mdpi.comnih.gov

Renewable feedstocks : While more of a long-term goal, exploring synthetic routes that utilize renewable starting materials would significantly enhance the sustainability of producing this compound. Enzymatic approaches to nicotinic acid synthesis are being explored as a green alternative to chemical methods. nih.govfrontiersin.orgmdpi.com

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Q & A

Q. What are the recommended safety protocols when handling Ethyl 2,6-dimethyl-5-nitronicotinate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use respiratory protection (e.g., N95 masks), nitrile gloves, and lab coats to avoid inhalation, skin contact, or dust exposure .
  • Ventilation: Ensure adequate fume hood ventilation during synthesis or handling to mitigate vapor or dust inhalation risks .
  • First Aid: Immediate measures include moving to fresh air if inhaled, rinsing skin with water for 15 minutes, and consulting a physician with the SDS (Safety Data Sheet) .
  • Spill Management: Contain spills using inert materials like sand or vermiculite, and dispose of waste via labeled salvage containers .

Q. What are the known decomposition products of this compound, and how should they be managed during thermal stability experiments?

Methodological Answer:

  • Decomposition Products: Thermal degradation may release toxic gases such as carbon monoxide (CO) , carbon dioxide (CO₂) , and nitrogen oxides (NOₓ) .

  • Experimental Design:

    • Use gas chromatography-mass spectrometry (GC-MS) to monitor gaseous byproducts.
    • Conduct experiments in sealed, temperature-controlled reactors with scrubbers to neutralize acidic NOₓ emissions.
    • Reference Table:
    ConditionLikely ByproductsMitigation Strategy
    >200°CCO, CO₂, NOₓScrubbers, ventilation
    Open airDust dispersionUse inert matrices (e.g., sand)

Advanced Research Questions

Q. How can researchers address the lack of toxicological and ecotoxicological data for this compound in experimental design?

Methodological Answer:

  • In Silico Predictions: Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate acute toxicity (e.g., LD₅₀) based on structural analogs .
  • In Vitro Assays: Perform cytotoxicity screens (e.g., MTT assay on human keratinocytes) to assess skin irritation potential, given the absence of data in Section 11 of the SDS .
  • Ecotoxicology: Conduct Daphnia magna acute toxicity tests (OECD 202) to model aquatic impacts, as no ecological data is available .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental results in the reactivity of nitronicotinate derivatives?

Methodological Answer:

  • Hybrid Validation:
    • Computational: Re-optimize density functional theory (DFT) models using solvent effects (e.g., ethanol, a common solvent in nitronicotinate synthesis ).
    • Experimental: Use NMR spectroscopy to track intermediate formation during reactions, comparing observed pathways with DFT-predicted mechanisms.
    • Meta-Analysis: Apply systematic reviews of analogous compounds (e.g., nitropyridines) to identify trends in reactivity discrepancies .

Q. How can reaction conditions be optimized to minimize hazardous byproduct formation during synthesis?

Methodological Answer:

  • Parameter Screening:
    • Temperature: Lower reaction temperatures (e.g., <100°C) reduce thermal decomposition risks .
    • Catalysts: Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and reduce side reactions.
    • Solvent Choice: Use ethyl alcohol for its clean evaporation and miscibility, minimizing residual impurities .
  • Byproduct Monitoring: Implement real-time HPLC to quantify intermediates and adjust conditions dynamically.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of this compound in acidic vs. basic media?

Methodological Answer:

  • Controlled Replicates: Repeat stability tests in buffered solutions (pH 3–10) under inert atmospheres to isolate degradation pathways.
  • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N) to trace nitro group behavior in varying pH conditions.
  • Cross-Validation: Compare results with structurally similar compounds (e.g., 5-nitro-nicotinic acid derivatives) to identify systemic trends .

Ethical and Reporting Considerations

Q. What ethical frameworks apply when publishing studies with incomplete safety data for novel nitronicotinates?

Methodological Answer:

  • Transparency: Disclose all data gaps (e.g., missing ecotoxicology or mutagenicity data) in the Methods section .
  • Precautionary Measures: Recommend worst-case hazard assumptions (e.g., treat as mutagenic until proven otherwise) in absence of Section 11 SDS data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.